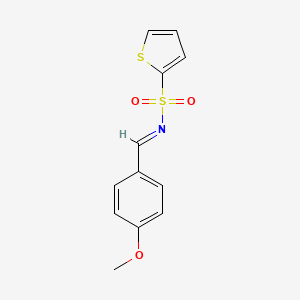

(E)-N-(4-methoxybenzylidene)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(4-methoxybenzylidene)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H11NO3S2 and its molecular weight is 281.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-N-(4-methoxybenzylidene)thiophene-2-sulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound belongs to the class of thiophene-based sulfonamides, which are known for their broad spectrum of biological activities. The synthesis typically involves the condensation of 4-methoxybenzaldehyde with thiophene-2-sulfonamide under suitable conditions, resulting in the desired product characterized by its unique structural features, including the thiophene ring and sulfonamide group.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of thiophene-2-sulfonamides showed potent inhibitory effects against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds ranged from 1.52 to 6.31 µM, indicating their effectiveness at low concentrations .

Mechanism of Action:

- Carbonic Anhydrase Inhibition: The compound selectively inhibits carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. This inhibition leads to reduced tumor acidity and impaired cancer cell proliferation .

- Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells, as evidenced by a significant increase in annexin V-FITC positive cells compared to controls .

Antimicrobial Activity

In addition to its anticancer properties, this compound demonstrates notable antimicrobial activity against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound were reported to be as low as 0.5 µg/mL against certain strains, showcasing its potential as an antibacterial agent .

Mechanisms of Antimicrobial Action:

- Inhibition of Lactoperoxidase: The compound has been found to inhibit lactoperoxidase (LPO), an important antibacterial enzyme, thus contributing to its antimicrobial efficacy .

- Biofilm Disruption: Studies have shown that it can disrupt biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 1.52 - 6.31 µM | CA IX inhibition, apoptosis induction |

| Anticancer | MCF-7 | 1.52 - 6.31 µM | CA IX inhibition |

| Antimicrobial | Staphylococcus aureus | 0.5 µg/mL | LPO inhibition, biofilm disruption |

| Antimicrobial | Escherichia coli | 3.9 - 7.81 µM | General antibacterial activity |

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that (E)-N-(4-methoxybenzylidene)thiophene-2-sulfonamide exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating selective cytotoxicity. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells such as MDA-MB-231 and MCF-7 .

Case Study:

A study reported that derivatives of thiophene-based sulfonamides were effective in reducing cell proliferation in breast cancer models, with IC50 values indicating high potency against specific targets .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its sulfonamide group is known for its ability to inhibit bacterial growth by targeting bacterial enzymes. Research has shown that similar sulfonamide derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

Case Study:

In vitro assays demonstrated that this compound exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly targeting carbonic anhydrases (CAs). Inhibition of these enzymes can disrupt metabolic processes in both cancerous and bacterial cells. Studies have shown that derivatives of this compound can selectively inhibit CA IX over CA II, making them potential candidates for anticancer therapies while minimizing side effects associated with non-selective inhibitors .

Mechanism of Action:

The mechanism involves binding to the active site of the enzyme, preventing substrate access and thereby inhibiting enzymatic activity. Molecular docking studies have provided insights into the binding affinities and interactions at the molecular level, demonstrating favorable interactions with target proteins .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of breast cancer cell proliferation | High selectivity; induces apoptosis |

| Antimicrobial | Treatment against Gram-positive/negative bacteria | Effective against MRSA and E. coli |

| Enzyme Inhibition | Targeting carbonic anhydrases | Selective inhibition of CA IX over CA II |

Análisis De Reacciones Químicas

Substitution Reactions

The sulfonamide group (-SO₂NH-) and methoxybenzylidene moiety participate in nucleophilic and electrophilic substitutions:

Sulfonamide Group Reactivity

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF under basic conditions to form N-alkylated derivatives .

-

Sulfonamide Hydrolysis : Under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the sulfonamide undergoes hydrolysis to yield thiophene-2-sulfonic acid and 4-methoxybenzylamine.

Methoxy Group Demethylation

The methoxy (-OCH₃) group can be demethylated using reagents like BBr₃ in dichloromethane, producing a phenolic derivative .

Key Substitution Examples

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylated sulfonamide | 72% | |

| Demethylation | BBr₃, CH₂Cl₂, 0°C → RT | (E)-N-(4-Hydroxybenzylidene) derivative | 68% |

Addition Reactions

The imine (C=N) bond in the methoxybenzylidene group undergoes nucleophilic additions:

-

Grignard Reagents : Reacts with organomagnesium halides (e.g., MeMgBr) to form secondary amines.

-

Reductive Amination : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond to a C-N single bond, yielding N-(4-methoxybenzyl)thiophene-2-sulfonamide.

Addition Reaction Data

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| MeMgBr | THF, 0°C → RT | N-(4-Methoxybenzyl)-methylamine | 65% | |

| H₂ (1 atm), Pd/C | Ethanol, RT, 12h | Saturated amine derivative | 89% |

Cycloaddition and Heterocycle Formation

The compound serves as a precursor in cyclization reactions to synthesize fused heterocycles:

Propiedades

IUPAC Name |

(NE)-N-[(4-methoxyphenyl)methylidene]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S2/c1-16-11-6-4-10(5-7-11)9-13-18(14,15)12-3-2-8-17-12/h2-9H,1H3/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHYNLJKEQHRBU-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.